3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-
Description
This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a sulfur atom at position 3 and a fused indoloquinoxaline moiety substituted with chlorine at position 2. The 4-(4-chlorophenyl) group and the indoloquinoxaline system contribute to its structural complexity, distinguishing it from simpler derivatives.
Properties
CAS No. |
109322-25-0 |
|---|---|
Molecular Formula |
C23H14Cl2N6S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H14Cl2N6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-4-2-1-3-16(19)21-22(30)27-17-10-7-14(25)11-18(17)26-21/h1-11H,12H2,(H,29,32) |
InChI Key |
GDDXDFWXQYBJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multi-step organic synthesis. The general approach may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of Substituents: The chlorophenyl and indoloquinoxalinyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that triazole derivatives exhibit notable anticonvulsant properties. For instance, a related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , was shown to protect against maximal electroshock-induced seizures in mice. The mechanism of action involves interactions with voltage-gated sodium channels and GABA A receptors, indicating a multifaceted approach to seizure management .
Table 1: Anticonvulsant Activity of Triazole Derivatives
| Compound Name | Mechanism of Action | Model Used | Observed Effect |
|---|---|---|---|
| TP-315 | Voltage-gated sodium channels | Maximal Electroshock | Significant protection against seizures |
| 5-Aryl derivatives | GABA A receptor interaction | Pentylenetetrazole test | Anticonvulsant activity observed |
Antibacterial Properties
Triazole compounds have also been extensively studied for their antibacterial effects. Research indicates that various triazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This highlights their potential as alternative antimicrobial agents.
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Ciprofloxacin derivative | E. coli, S. aureus | 16 | Equivalent to standard antibiotic |
| Triazolothiadiazoles | P. aeruginosa | 16 | Higher activity than ciprofloxacin |
Antidepressant Potential
A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for antidepressant activity. These compounds exhibited significant effects in animal models, suggesting their potential use in treating mood disorders. The structure-activity relationship indicated that specific substitutions at the 5-position enhance pharmacological efficacy .
Table 3: Antidepressant Activity of Triazole Derivatives
| Compound Name | Activity Assessed | Model Used | Findings |
|---|---|---|---|
| 5-Aryl derivatives | Hypothermia and ptosis inhibition | Mouse model | Potent antidepressant activity |
Beyond their biological applications, triazole derivatives have been investigated for their catalytic properties in organic synthesis. For example, palladium complexes derived from triazoles have shown effectiveness in cross-coupling reactions such as Tsuji-Trost and Mizoroki-Heck reactions . This expands the utility of these compounds beyond medicinal chemistry.
Table 5: Catalytic Applications of Triazole Derivatives
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Tsuji-Trost | Palladium-triazole complex | High yield achieved |
| Mizoroki-Heck | Palladium-triazole complex | Excellent yields reported |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include:
Enzymes: Such as cytochrome P450 enzymes.
Receptors: Like G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its indoloquinoxaline substituent, which is absent in most analogs. Key comparisons include:
Spectral and Analytical Data
- IR Spectroscopy : The target compound likely exhibits C=S (1220–1240 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches, consistent with triazole-thione derivatives like 6c (C=S: 1228 cm⁻¹, NH: 3314 cm⁻¹) .
- NMR: Aromatic protons in the indoloquinoxaline moiety would appear downfield (δ 7.5–8.5 ppm), similar to benzoxazole-containing analogs (e.g., 6h: δ 6.86–8.87 ppm) .
- Mass Spectrometry : A molecular ion peak at m/z ~550 (estimated) would distinguish it from smaller derivatives like 6h (m/z 419) .
Physicochemical Properties
- Solubility: The indoloquinoxaline group increases hydrophobicity compared to 6h or TP-10, likely reducing aqueous solubility.
Q & A
Q. What are the standard synthetic protocols for preparing 3H-1,2,4-triazole-3-thione derivatives with indoloquinoxaline substituents?
-
Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides under basic conditions. For example, hydrazinecarbothioamide intermediates are refluxed in aqueous NaOH (8%, 45 mL) to form the triazole-thione core. Halide substitution at the 5-position (e.g., 2-chloro-6H-indoloquinoxaline) is achieved using alkyl halides and InCl₃ as a catalyst (0.1 mmol per 1.57 mmol substrate) under stirring for 5 hours. Post-synthetic purification involves recrystallization from methanol/water (3:1 v/v) .
-
Key Analytical Validation : Confirm product identity via IR (C=S stretch at 1228–1243 cm⁻¹), ¹H-NMR (triazole NH proton at δ 9.55–9.79 ppm), and EI-MS (e.g., M+1 peaks at 385–419) .
Q. How can discrepancies in elemental analysis data for triazole-thione derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., found vs. calculated %C, %H, %N) may arise from incomplete purification or hygroscopicity. Re-analyze samples after vacuum drying (24–48 hours) and use high-purity solvents for recrystallization. For example, a compound with calculated C 63.15% but found C 63.08% may require additional washes with 5% Na₂CO₃ to remove residual salts .
Q. What in vitro models are suitable for preliminary evaluation of antimicrobial activity in triazole-thione derivatives?
- Methodological Answer : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For antifungal screening, employ microdilution methods against Candida albicans. Include positive controls (e.g., fluconazole) and validate results via minimum inhibitory concentration (MIC) assays. Note that substituents like 4-chlorophenyl groups enhance activity due to increased lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for triazole-thione derivatives targeting TGF-β1/VEGF pathways?
- Methodological Answer : Conduct molecular docking studies using software like AutoDock Vina to assess binding affinity to TGF-β1 (PDB: 1KLA) and VEGF (PDB: 2VPF). Synthesize analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-methylphenyl) and compare their effects on gene expression via qPCR. For example, 7-bromoheptyl ester derivatives showed upregulated VEGF expression in Eremina desertorum wound models .
Q. What strategies mitigate toxicity in triazole-thione derivatives during in vivo anticonvulsant studies?
- Methodological Answer : Use the Litchfield-Wilcoxon method to calculate median lethal dose (LD₅₀) and therapeutic index (TI). For chronic toxicity, administer TP-315 (5-(3-chlorophenyl)-4-hexyl derivative) at 10–50 mg/kg/day in rodent models for 28 days, monitoring liver enzymes (ALT/AST) and renal function (creatinine). Dose adjustments should prioritize TI > 10 .
Q. How do crystallographic data resolve contradictions in proposed molecular configurations of triazole-thione derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to confirm tautomeric forms (e.g., thione vs. thiol). For example, 4-(2,4-difluorophenyl)-5-(phenylsulfonyl) derivatives crystallize in the thione form (C=S bond length ~1.68 Å), validated via SCXRD. Discrepancies in NMR assignments (e.g., NH vs. aromatic protons) can be clarified using 2D experiments (COSY, HSQC) .
Data Contradiction Analysis
Q. Why do some triazole-thione derivatives exhibit variable antimicrobial activity despite similar substituents?
- Analysis : Differences in solubility (e.g., logP variations due to chloro vs. methyl groups) and steric hindrance (e.g., ortho-substituted phenyl groups) affect membrane penetration. For instance, 4-(3-methylphenyl) analogs show lower MICs against S. aureus than 4-(4-chlorophenyl) derivatives due to enhanced hydrophobicity .
Q. How can conflicting reports on prothioconazole-related toxicity in triazole-thione derivatives be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
